Enhanced Lipophilicity (LogP) of 4-Benzyl-5-bromopyrimidine for Improved Membrane Permeability in Downstream Candidates
4-Benzyl-5-bromopyrimidine exhibits a calculated LogP value of 2.83 [1]. This value is significantly higher than that of the simpler 5-bromopyrimidine scaffold, which has a predicted LogP of approximately 0.83 . The increased lipophilicity, conferred by the 4-benzyl group, is a critical parameter for optimizing the drug-likeness of derived compounds, as it can enhance passive membrane permeability and oral absorption potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.83 |
| Comparator Or Baseline | 5-Bromopyrimidine (CAS 4595-59-9) predicted LogP ≈ 0.83 |
| Quantified Difference | ΔLogP ≈ 2.00 (2.4-fold increase) |
| Conditions | Computational prediction (in silico model) |
Why This Matters
This quantifiable difference in lipophilicity is a key selection criterion for medicinal chemists seeking to improve the physicochemical profile of lead compounds early in the design phase.
- [1] ChemSrc. 4-Benzyl-5-bromopyrimidine. CAS 1356109-00-6. Updated 2024-02-01. View Source
